Prephenic acid

Description

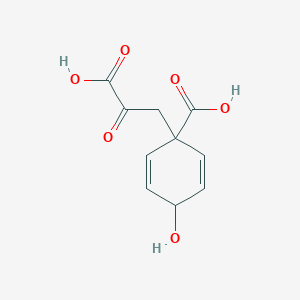

Structure

3D Structure

Properties

CAS No. |

126-49-8 |

|---|---|

Molecular Formula |

C10H10O6 |

Molecular Weight |

226.18 g/mol |

IUPAC Name |

1-(2-carboxy-2-oxoethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylic acid |

InChI |

InChI=1S/C10H10O6/c11-6-1-3-10(4-2-6,9(15)16)5-7(12)8(13)14/h1-4,6,11H,5H2,(H,13,14)(H,15,16) |

InChI Key |

FPWMCUPFBRFMLH-UHFFFAOYSA-N |

SMILES |

C1=CC(C=CC1O)(CC(=O)C(=O)O)C(=O)O |

Canonical SMILES |

C1=CC(C=CC1O)(CC(=O)C(=O)O)C(=O)O |

Other CAS No. |

126-49-8 |

physical_description |

Solid |

Synonyms |

1-carboxy-4-hydroxy-2,5-cyclohexadiene-1-pyruvic acid prephenate prephenic acid |

Origin of Product |

United States |

Prephenic Acid in Aromatic Amino Acid Biosynthesis

Centrality of Prephenic Acid within the Shikimate Pathway Branch Points

The shikimate pathway culminates in the formation of chorismate, a versatile molecule that dictates the subsequent metabolic routes for aromatic compound synthesis. From chorismate, the pathway bifurcates into two primary branches: one leads to tryptophan synthesis via anthranilate, and the other leads to phenylalanine and tyrosine synthesis through this compound. nih.govcdnsciencepub.com

This compound is generated from chorismate via a wikipedia.orgwikipedia.org-sigmatropic Claisen rearrangement, a reaction catalyzed by the enzyme chorismate mutase. nih.govwikipedia.orgwikipedia.orgresearchgate.netslideshare.netslideshare.netslideshare.net This step is considered the first committed reaction in the biosynthesis of phenylalanine and tyrosine. This compound itself acts as a crucial branch point, as it can be further metabolized into either phenylpyruvic acid, the immediate precursor to phenylalanine, or 4-hydroxyphenylpyruvic acid, the precursor to tyrosine. wikipedia.orgslideshare.netbspublications.netannualreviews.orgecmdb.caontosight.ai The flux through these branches is tightly regulated, often by feedback mechanisms involving the end products, phenylalanine and tyrosine, which can modulate the activity of enzymes like chorismate mutase. nih.govasm.orgdoi.orgnih.gov

Intermediary Role in Phenylalanine and Tyrosine Biosynthesis

The conversion of chorismate to this compound by chorismate mutase is the initial step that directs carbon flow towards phenylalanine and tyrosine. nih.gov Following its formation, this compound undergoes distinct enzymatic transformations to yield the respective keto-acid precursors for these amino acids.

Phenylalanine Synthesis: this compound is converted to phenylpyruvic acid by the enzyme prephenate dehydratase. Subsequently, phenylpyruvic acid is transaminated, typically using glutamate (B1630785) as the amino group donor, to form phenylalanine. wikipedia.orgslideshare.netbspublications.netannualreviews.orgontosight.ai

Tyrosine Synthesis: this compound is converted to 4-hydroxyphenylpyruvic acid through an oxidative decarboxylation reaction catalyzed by prephenate dehydrogenase. This keto-acid is then transaminated, also often using glutamate, to yield tyrosine. wikipedia.orgslideshare.netbspublications.netannualreviews.orgontosight.airesearchgate.net

Research has demonstrated that enzymes isolated from plants, such as mung bean, are capable of efficiently converting this compound into both phenylalanine and tyrosine, highlighting its conserved role across different organisms. cdnsciencepub.comcdnsciencepub.comsci-hub.se In some plant species, an alternative pathway exists where this compound is first converted to arogenate, which then serves as the direct precursor for both tyrosine and phenylalanine. nih.gov

Table 1: Key Enzymes in this compound Metabolism

| Enzyme Name | Reaction Catalyzed | Product(s) | Key References |

| Chorismate Mutase | Chorismate this compound | This compound | nih.govwikipedia.orgwikipedia.orgresearchgate.netslideshare.netslideshare.netslideshare.net |

| Prephenate Dehydratase | This compound Phenylpyruvic Acid | Phenylpyruvic Acid | wikipedia.orgslideshare.netbspublications.netannualreviews.orgontosight.ai |

| Prephenate Dehydrogenase | This compound 4-Hydroxyphenylpyruvic Acid | 4-Hydroxyphenylpyruvic Acid | wikipedia.orgslideshare.netbspublications.netannualreviews.orgontosight.airesearchgate.net |

| Tyrosine Aminotransferase | 4-Hydroxyphenylpyruvic Acid + Glutamate Tyrosine + α-ketoglutarate | Tyrosine, α-ketoglutarate | slideshare.netbspublications.netecmdb.caresearchgate.net |

| Phenylalanine Aminotransferase | Phenylpyruvic Acid + Glutamate Phenylalanine + α-ketoglutarate | Phenylalanine, α-ketoglutarate | slideshare.netbspublications.netecmdb.ca |

This compound as a Precursor for Diverse Specialized Metabolites

Beyond its fundamental role in amino acid biosynthesis, this compound is a precursor to a vast array of specialized metabolites, which are critical for various biological functions, including defense, pigmentation, and electron transport. These compounds contribute significantly to the metabolic diversity found in plants and microorganisms. wikipedia.orgslideshare.netslideshare.netiptsalipur.orgslideshare.netnih.govresearchgate.net

The aromatic amino acids derived from this compound, phenylalanine and tyrosine, are themselves precursors to numerous important secondary metabolites. These include:

Phenylpropanoids: This large class of compounds, encompassing flavonoids, coumarins, lignin (B12514952), and tannins, are synthesized from phenylalanine and tyrosine and play roles in plant structure, defense, and UV protection. slideshare.netiptsalipur.orgresearchgate.net

Vitamins and Pigments: this compound derivatives are essential for the synthesis of vitamin E (tocopherols), the photosynthetic electron carrier plastoquinone, and the vibrant betalain pigments. researchgate.net

Defense Compounds: Specialized metabolites such as dhurrin, rosmarinic acid, and various alkaloids, including morphine, are synthesized using phenylalanine and tyrosine derived from this compound. researchgate.net

Ubiquinone (Vitamin Q): In certain bacteria, this compound acts as a crucial oxygen atom donor for hydroxylation reactions during the anaerobic biosynthesis of ubiquinone, a vital component of the electron transport chain. college-de-france.fr

Antibiotics: The shikimate pathway, with this compound as an intermediate, is also involved in the biosynthesis of certain antibiotics, such as chloramphenicol (B1208). researchgate.netmdpi.com

Table 2: Specialized Metabolites Derived from this compound

| Metabolite Class/Example | Derived from (via this compound) | Function/Significance | Key References |

| Phenylpropanoids | Phenylalanine, Tyrosine | Structural components (lignin), UV protection, defense | slideshare.netiptsalipur.orgresearchgate.net |

| Flavonoids | Phenylalanine, Tyrosine | Pigmentation, antioxidant, defense | slideshare.netiptsalipur.orgresearchgate.net |

| Coumarins | Phenylalanine, Tyrosine | Defense, signaling | slideshare.netiptsalipur.orgresearchgate.net |

| Lignin | Phenylalanine, Tyrosine | Plant cell wall rigidity | slideshare.netiptsalipur.orgresearchgate.net |

| Tannins | Phenylalanine, Tyrosine | Defense, astringency | slideshare.netiptsalipur.orgresearchgate.net |

| Vitamin E (Tocopherols) | Tyrosine | Antioxidant | researchgate.net |

| Plastoquinones | Tyrosine | Photosynthetic electron transport | researchgate.net |

| Betalain Pigments | Tyrosine | Plant pigmentation | researchgate.net |

| Dhurrin | Phenylalanine, Tyrosine | Defense (cyanogenic glycoside) | researchgate.net |

| Rosmarinic Acid | Phenylalanine, Tyrosine | Defense, antioxidant | researchgate.net |

| Alkaloids (e.g., Morphine) | Phenylalanine, Tyrosine | Defense, pharmacological activity | researchgate.net |

| Ubiquinone (Vitamin Q) | This compound (oxygen donor) | Electron transport chain component | college-de-france.fr |

| Chloramphenicol | Phenylalanine, Tyrosine | Antibiotic | researchgate.netmdpi.com |

Biosynthesis of Prephenic Acid

Prephenate Formation from Chorismate: The Chorismate Mutase Reaction

Chorismate mutase (CM), classified under EC 5.4.99.5, catalyzes the conversion of chorismate to prephenate. This biochemical transformation is a sigmatropic rearrangement, specifically a annualreviews.organnualreviews.org-Claisen rearrangement, and represents one of the few known instances of an enzyme catalyzing a pericyclic reaction. The reaction is significantly accelerated by the enzyme, increasing the rate by approximately a million-fold compared to the uncatalyzed process. This enzymatic catalysis is crucial for cellular metabolism, ensuring a sufficient supply of aromatic amino acids.

Enzymatic Claisen Rearrangement Mechanism

The conversion of chorismate to prephenate is a concerted, albeit asynchronous, process. Research indicates that both the uncatalyzed and enzyme-catalyzed reactions proceed through a transition state with a chair-like geometry. The enzyme's active site plays a critical role in facilitating this rearrangement by stabilizing this high-energy transition state. This stabilization is achieved through a combination of factors, including:

Conformational Restriction: The enzyme binds chorismate in a specific conformation, often referred to as a "near attack conformation" (NAC), where the reacting atoms are positioned optimally for the rearrangement. This conformational compression can significantly enhance reaction rates. ebi.ac.uk

Electrostatic Interactions: Polar residues within the active site, particularly positively charged amino acids like arginine or lysine (B10760008) positioned near the ether oxygen of the breaking C-O bond, electrostatically stabilize the developing charge in the transition state. ebi.ac.uknih.gov

Ground State Destabilization: Some mechanisms propose that enzymes can destabilize the ground state of the substrate, thereby lowering the activation energy barrier. ebi.ac.uk

While the precise details continue to be elucidated, computational studies (QM/MM) suggest that the rearrangement involves an almost complete break of the C-O ether bond in chorismate before the formation of the C-C bond in prephenate. nist.govresearchgate.net

Structural Biology of Chorismate Mutase Isozymes

Chorismate mutases exhibit structural diversity across different organisms, broadly categorized into monofunctional and bifunctional forms.

Monofunctional chorismate mutases are enzymes dedicated solely to catalyzing the chorismate-to-prephenate conversion. These enzymes are found in various bacteria, fungi, and plants.

AroQ Family: The majority of chorismate mutases belong to the AroQ family, characterized by an intertwined homodimer of three-helical subunits. The structure of Escherichia coli chorismate mutase is representative of this family. wikipedia.org

AroH Family: In contrast, some bacteria, such as Bacillus subtilis, possess monofunctional chorismate mutases belonging to the AroH family. These enzymes are typically homotrimeric and feature an α/β barrel topology. wikipedia.orgnih.gov The active sites in these trimeric structures are located at the interfaces of adjacent subunits. nih.govcore.ac.uk

In many organisms, the chorismate mutase activity is integrated into larger, multifunctional proteins. These bifunctional enzymes play roles in specific branches of aromatic amino acid biosynthesis.

TyrA Proteins (Chorismate Mutase/Prephenate Dehydrogenase): These proteins possess both chorismate mutase activity and prephenate dehydrogenase (PDH) activity. PDH catalyzes the oxidative decarboxylation of prephenate to 4-hydroxyphenylpyruvate, a precursor to tyrosine. The TyrA gene product in Haemophilus influenzae is an example of such a bifunctional enzyme, with its crystal structure revealing a dimeric structure composed of an N-terminal nucleotide-binding domain and a C-terminal dimerization domain. rcsb.orgiucr.orgnih.gov

PheA Proteins (Chorismate Mutase/Prephenate Dehydratase): These enzymes combine chorismate mutase activity with prephenate dehydratase (PDT) activity. PDT converts prephenate into phenylpyruvate, a precursor for phenylalanine. The PheA gene product is a common example found in various bacteria. uni-frankfurt.deuniprot.orgebi.ac.ukacs.org

Precursors of the Shikimate Pathway Leading to Chorismate

The synthesis of prephenic acid is dependent on the preceding steps of the shikimate pathway, which ultimately produce chorismate. The pathway begins with simple carbohydrate precursors.

Phosphoenolpyruvate (B93156) and Erythrose 4-Phosphate Condensation

The shikimate pathway commences with the condensation of two fundamental metabolic intermediates: phosphoenolpyruvate (PEP), derived from glycolysis, and erythrose 4-phosphate (E4P), an intermediate of the pentose (B10789219) phosphate (B84403) pathway. annualreviews.orgpan.olsztyn.plontosight.aioup.com This initial reaction is catalyzed by the enzyme 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAHP synthase, EC 4.1.2.15 or 2.5.1.54). ebi.ac.uknih.govebi.ac.uk DAHP synthase catalyzes the stereospecific condensation of PEP and E4P to form 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) and inorganic phosphate. annualreviews.orgontosight.aiebi.ac.uknih.govbiorbyt.com DAHP synthase enzymes can be classified into different types (e.g., Class I and Class II) and are often subject to feedback regulation by aromatic amino acids in microorganisms. ebi.ac.ukebi.ac.ukbioone.org

Following the formation of DAHP, a series of six additional enzymatic steps, involving intermediates such as 3-dehydroquinate (B1236863), 3-dehydroshikimate, and shikimate, ultimately lead to the synthesis of chorismate. annualreviews.orgontosight.aioup.comwikipedia.orgfrontiersin.orgebi.ac.uk Chorismate is then acted upon by chorismate mutase to yield this compound.

Upstream Enzymatic Reactions to Chorismate

The biosynthesis of chorismate involves a seven-step sequence, collectively known as the shikimate pathway. This pathway converts two primary metabolites derived from carbohydrate metabolism – phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) – into chorismate. The enzymes catalyzing these steps are often referred to by their aro gene designations in organisms like Escherichia coli. In plants, some of these enzymatic activities are combined into multifunctional proteins.

The pathway proceeds as follows:

Formation of 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP)

Enzyme: DAHP synthase (DAHPS)

Reaction: This initial step involves the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP).

Cofactors: Typically requires a divalent metal ion, such as Mg²⁺. Some isoenzymes may also utilize ATP.

Research Findings: DAHP synthase is a critical regulatory point in the pathway, often subject to feedback inhibition by the end products (aromatic amino acids) in bacteria, allowing for metabolic control. Different isoenzymes exist, tailored to specific cellular needs or environmental conditions.

Formation of 3-dehydroquinate (DHQ)

Enzyme: DAHP dehydratase (also known as 3-dehydroquinate synthase, DHQS)

Reaction: DAHP undergoes an intramolecular cyclization and dehydration to yield 3-dehydroquinate (DHQ).

Cofactors: NADP⁺ is required for this reaction, acting as an oxidant, although it is regenerated within the catalytic cycle.

Research Findings: This step is a complex enzymatic transformation that forms the carbocyclic ring structure characteristic of shikimate pathway intermediates.

Formation of 3-dehydroshikimate (DHS)

Enzyme: 3-dehydroquinate dehydratase (aroD)

Reaction: 3-dehydroquinate is dehydrated, removing a molecule of water to produce 3-dehydroshikimate (DHS).

Cofactors: No specific cofactor is typically listed for this dehydration step.

Research Findings: This reaction introduces a double bond into the ring structure, preparing it for the subsequent reduction step.

Formation of Shikimate

Enzyme: Shikimate dehydrogenase (SDH, aroE)

Reaction: 3-dehydroshikimate is reduced to shikimate, the namesake intermediate of the pathway.

Cofactors: NADPH serves as the reducing agent in this step.

Research Findings: Shikimate dehydrogenase is one of the key enzymes in the pathway. In plants, the activity of shikimate dehydrogenase is often fused with 3-dehydroquinate dehydratase into a single bifunctional enzyme.

Formation of Shikimate 3-phosphate (S3P)

Enzyme: Shikimate kinase (SK, aroK, aroL)

Reaction: Shikimate is phosphorylated at the 3-hydroxyl group using ATP, forming shikimate 3-phosphate (S3P).

Cofactors: ATP is the phosphate donor, and a divalent cation, typically Mg²⁺, is required for activity.

Research Findings: This ATP-dependent phosphorylation is considered a commitment step, ensuring that shikimate is channeled into further metabolism within the pathway. Shikimate kinase is structurally similar to adenylate kinase.

Formation of 5-enolpyruvylshikimate 3-phosphate (EPSP)

Enzyme: 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS, aroA)

Reaction: Shikimate 3-phosphate reacts with a second molecule of phosphoenolpyruvate (PEP), leading to the formation of 5-enolpyruvylshikimate-3-phosphate (EPSP) with the elimination of inorganic phosphate.

Cofactors: No specific cofactor is generally required for this reaction, which involves an unusual enol transfer mechanism.

Research Findings: EPSP synthase is a critical target for the herbicide glyphosate. Glyphosate acts as a transition-state analog inhibitor, binding tightly to the enzyme-substrate complex and effectively halting the shikimate pathway in plants.

Formation of Chorismate

Enzyme: Chorismate synthase (CS, aroC)

Reaction: The final step involves the elimination of inorganic phosphate from EPSP, accompanied by a mdpi.commdpi.com-sigmatropic rearrangement, to yield chorismate.

Cofactors: Flavin mononucleotide (FMN) is an essential cofactor for the catalytic activity of chorismate synthase.

Research Findings: Chorismate synthase is a metalloenzyme that requires FMN and is sensitive to oxygen. The reaction mechanism is a complex concerted sigmatropic rearrangement, a fascinating example of enzymatic catalysis. Chorismate is the central branch point intermediate from which the aromatic amino acids and other aromatic compounds are synthesized.

Data Table: Shikimate Pathway Enzymes and Reactions

| Step | Enzyme Name (Common/Abbreviation) | Substrate 1 | Substrate 2 / Cofactor | Product 1 | Product 2 / Byproduct |

| 1 | DAHP synthase (DAHPS) | Phosphoenolpyruvate (PEP) | Erythrose 4-phosphate (E4P) / Mg²⁺ (or Mn²⁺) | 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) | Pi |

| 2 | DAHP dehydratase (DHQS) | DAHP | NADP⁺ | 3-dehydroquinate (DHQ) | NADPH |

| 3 | 3-dehydroquinate dehydratase (aroD) | 3-dehydroquinate (DHQ) | H₂O | 3-dehydroshikimate (DHS) | H₂O |

| 4 | Shikimate dehydrogenase (SDH, aroE) | 3-dehydroshikimate (DHS) | NADPH | Shikimate | NADP⁺ |

| 5 | Shikimate kinase (SK, aroK/aroL) | Shikimate | ATP / Mg²⁺ | Shikimate 3-phosphate (S3P) | ADP |

| 6 | 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS, aroA) | Shikimate 3-phosphate (S3P) | Phosphoenolpyruvate (PEP) | 5-enolpyruvylshikimate-3-phosphate (EPSP) | Pi |

| 7 | Chorismate synthase (CS, aroC) | 5-enolpyruvylshikimate-3-phosphate (EPSP) | FMN | Chorismate | Pi |

Compound List:

3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP)

3-dehydroquinate (DHQ)

3-dehydroshikimate (DHS)

Shikimate

Shikimate 3-phosphate (S3P)

5-enolpyruvylshikimate-3-phosphate (EPSP)

Chorismate

this compound

Phosphoenolpyruvate (PEP)

Erythrose 4-phosphate (E4P)

Flavin mononucleotide (FMN)

Adenosine triphosphate (ATP)

Adenosine diphosphate (B83284) (ADP)

Nicotinamide adenine (B156593) dinucleotide phosphate (NADP⁺)

Nicotinamide adenine dinucleotide phosphate, reduced (NADPH)

Inorganic phosphate (Pi)

Water (H₂O)

Enzymology and Metabolic Fates of Prephenic Acid

Conversion to Phenylalanine

The biosynthesis of phenylalanine from prephenic acid primarily involves two enzymatic steps: the conversion of this compound to phenylpyruvate, followed by the transamination of phenylpyruvate to phenylalanine.

Prephenate Dehydratase Activity

Prephenate dehydratase (PDT) is the enzyme responsible for catalyzing the conversion of this compound into phenylpyruvate. This process involves a decarboxylative dehydration reaction.

Prephenate Phenylpyruvate + CO₂ + H₂O wikipedia.org

The proposed mechanism involves the carboxylate group initiating the reaction, which leads to the aromatization of the cyclohexadiene ring and the elimination of a hydroxyl group. This process is often facilitated by a proton donor residue within the enzyme's active site, such as threonine, which abstracts a proton during the elimination of water ebi.ac.uk. The driving force for this reaction is the formation of the stable aromatic phenylpyruvate ring ebi.ac.uk.

Prephenate dehydratase enzymes exhibit diverse structural organizations depending on the organism. In many bacteria and archaea, PDT is found as a monofunctional enzyme, often comprising a catalytic domain and a regulatory domain (ACT domain) that mediates allosteric feedback inhibition by L-phenylalanine nih.gov. In contrast, in Gram-negative bacteria, PDT is frequently found as part of a bifunctional enzyme complex known as the P-protein (PheA), which also possesses chorismate mutase activity, catalyzing the initial conversion of chorismate to prephenate nih.govebi.ac.ukacs.org.

Structurally, PDT enzymes are commonly observed as tetramers, typically forming a dimer of dimers nih.govrcsb.org. Crystal structures have revealed distinct conformational states, such as an "open" (R) state and a "closed" (T) state, with the binding of L-phenylalanine to the regulatory domain inducing a transition to the closed conformation nih.govrcsb.org. The catalytic domain itself often consists of two similar subdomains that form a cleft containing the active site rcsb.org. The molecular weight of some monofunctional PDT enzymes has been reported to be around 75,000-76,000 Da nih.govcdnsciencepub.com.

Table 1: Key Enzymes in this compound Metabolism

| Enzyme Name | EC Number | Reaction Catalyzed | Enzyme Class | Cofactors (if applicable) |

| Prephenate Dehydratase (PDT) | 4.2.1.51 | Prephenate Phenylpyruvate + CO₂ + H₂O | Lyase (Hydro-lyase, decarboxylating) | None |

| Prephenate Dehydrogenase (PDH) | (implied) | Prephenate + NAD⁺ 4-Hydroxyphenylpyruvate + CO₂ + NADH + H⁺ | Oxidoreductase (Dehydrogenase) | NAD⁺ |

| Phenylpyruvate Aminotransferase | (various) | Phenylpyruvate + Amino Donor Phenylalanine + Keto Acid | Transferase (Aminotransferase) | Pyridoxal (B1214274) Phosphate (B84403) |

Phenylpyruvate Aminotransferase Activity

Following the formation of phenylpyruvate by prephenate dehydratase, the next step in phenylalanine biosynthesis is the transamination of phenylpyruvate. This reaction is catalyzed by phenylpyruvate aminotransferase (PPAT), also referred to as aromatic amino acid aminotransferase (AAA) scitepress.orgoup.com. This enzyme transfers an amino group, typically from glutamate (B1630785), to phenylpyruvate, yielding L-phenylalanine and α-ketoglutarate scitepress.org. In plants, this pathway, including the action of PPAT, can occur in the cytosol nih.gov.

Conversion to Tyrosine

The synthesis of tyrosine from this compound involves a different enzymatic route, primarily through the action of prephenate dehydrogenase.

Prephenate Dehydrogenase Activity

Prephenate dehydrogenase (PDH) catalyzes the oxidative decarboxylation of prephenate, leading to the formation of 4-hydroxyphenylpyruvate wikipedia.orgwikipedia.orgnih.govuzh.ch. This reaction requires NAD⁺ as a cofactor, which is reduced to NADH during the process nih.govuzh.ch. PDH is classified as an oxidoreductase and belongs to the TyrA protein family nih.govresearchgate.net. The resulting 4-hydroxyphenylpyruvate then undergoes transamination, typically using glutamate as the amino donor, to produce L-tyrosine wikipedia.orgwikipedia.org.

The kinetic mechanism of prephenate dehydrogenase from organisms like Aquifex aeolicus has been characterized as a rapid equilibrium, random mechanism where catalysis is the rate-limiting step nih.gov. Feedback inhibition by the end product, tyrosine, is a common regulatory mechanism observed for PDH activity nih.govasm.org.

Table 2: Structural and Regulatory Properties of Prephenate Dehydratase (PDT)

| Property | Description |

| Oligomeric State | Typically a tetramer (dimer of dimers) nih.govrcsb.org |

| Domain Organization | Can be monofunctional (PDT domain + ACT domain) or part of a bifunctional enzyme (e.g., CM-PDT) nih.gov |

| Allosteric Regulation | Primarily inhibited by L-Phenylalanine nih.govrcsb.org |

| Molecular Weight | ~75,000-76,000 Da (for some monofunctional forms) nih.govcdnsciencepub.com |

| Conformational States | Exists in open (R) and closed (T) states, with L-phenylalanine binding inducing the closed conformation nih.govrcsb.org |

Table 3: Kinetic Parameters of Prephenate Dehydrogenase (PDH)

| Source Organism | Km (Prephenate) | kcat |

| Aquifex aeolicus | 0.097 mmol/l nih.gov | 36 s⁻¹ nih.gov |

| Metagenome-derived (typical) | 0.87 mmol/l researchgate.net | 10.1 s⁻¹ researchgate.net |

List of Compounds Mentioned:

this compound

Chorismic acid

Phenylalanine

Tyrosine

Tryptophan

Phenylpyruvate

4-Hydroxyphenylpyruvate

Glutamate

α-Ketoglutarate

Chorismate mutase (CM)

Prephenate dehydratase (PDT)

Phenylpyruvate aminotransferase (PPAT)

Aromatic amino acid aminotransferase (AAA)

Prephenate dehydrogenase (PDH)

P-protein (PheA)

ACT domain

Arogenate

Arogenate dehydratase (ADT)

Arogenate dehydrogenase (ADH)

Shikimic acid

Structural Biology of Prephenate Dehydrogenase Isozymes

Structural Biology of Prephenate Dehydrogenase Isozymes

Prephenate dehydrogenases exist in various forms, broadly categorized as monofunctional or bifunctional. Their structures provide insights into their catalytic mechanisms and regulation.

Monofunctional Prephenate Dehydrogenases

Monofunctional prephenate dehydrogenases are enzymes that exclusively catalyze the oxidative decarboxylation of prephenate. Crystal structures of monofunctional PDHs, such as the one from Aquifex aeolicus, reveal a dimeric structure composed of two distinct domains: a modified nucleotide-binding domain and a novel helical prephenate-binding domain nih.gov. The active site is located at the interface between these domains and is shared between subunits. Access to the active site is often regulated by a gated mechanism, involving conserved residues like arginine nih.gov. Key catalytic residues identified include histidine, serine, and lysine (B10760008) nih.gov. Some monofunctional PDHs, like those found in legumes, are characterized by their insensitivity to tyrosine inhibition and their localization outside the plastids researchgate.net.

Bifunctional Prephenate Dehydrogenase Domains (e.g., in TyrA proteins)

Bifunctional enzymes, often referred to as TyrA or T-proteins, integrate prephenate dehydrogenase activity with other enzymatic functions, most commonly chorismate mutase (CM) nih.govebi.ac.ukebi.ac.ukiucr.org. In these proteins, the PDH domain is typically fused to the CM domain, allowing for coordinated regulation of metabolic flux. The PDH component usually consists of an N-terminal nucleotide-binding domain (often a Rossmann fold) and a C-terminal dimerization domain ebi.ac.ukiucr.org. The active site is located at the interface of these domains nih.goviucr.org.

Structural studies of bifunctional TyrA proteins, such as from Haemophilus influenzae, show a dimeric structure where tyrosine can bind competitively at the active site, suggesting it acts as a feedback inhibitor iucr.org. The structural difference between monofunctional and bifunctional PDH domains is notable; for instance, the bifunctional enzymes may lack specific secondary structure elements (like β3 and β7) found in their monofunctional counterparts, suggesting interdependence between the catalytic domains nih.gov. Some bifunctional PDHs also incorporate an ACT domain, which can mediate allosteric regulation by tyrosine through unique conformational changes researchgate.netresearchgate.net.

4-Hydroxyphenylpyruvate Aminotransferase Activity

While the prompt places this section under the "Alternative Arogenate Pathway," it's important to note that 4-hydroxyphenylpyruvate aminotransferase (4-HPPA T) acts on 4-hydroxyphenylpyruvate (HPP), not prephenate. HPP is the product of prephenate dehydrogenase activity. This aminotransferase catalyzes the final step in tyrosine biosynthesis via the HPP route, converting HPP to tyrosine using an amino donor, typically glutamate wikipedia.orgnih.gov. The enzyme is pyridoxal phosphate (PLP)-dependent and plays a crucial role in tyrosine catabolism and energy production by feeding products into the citric acid cycle wikipedia.org. In humans, it is predominantly expressed in the liver wikipedia.org.

Alternative Arogenate Pathway in Phenylalanine and Tyrosine Biosynthesis

This section focuses on the direct conversion of prephenate to arogenate, a key step in the arogenate pathway.

Prephenate Aminotransferase Activity to L-Arogenate

The arogenate pathway for phenylalanine and tyrosine biosynthesis involves the direct transamination of prephenate to L-arogenate. This reaction is catalyzed by prephenate aminotransferase (PAT) nih.govnih.govoup.commdpi.comfrontiersin.orgoup.com. PAT enzymes are typically PLP-dependent and utilize amino donors such as glutamate or aspartate nih.govoup.commdpi.com.

The mechanism involves the formation of a Schiff base between the amino group of the amino donor and PLP, followed by the transfer of the amino group to prephenate, yielding arogenate and the corresponding α-keto acid (2-oxoglutarate or oxaloacetate) oup.com. Research has identified that PAT activity can be provided by different classes of aminotransferases, including aspartate aminotransferase subgroups and branched-chain aminotransferases, indicating convergent evolution of this function nih.gov. Kinetic studies have characterized the affinity (Km) and catalytic efficiency (kcat) of various PAT enzymes for prephenate and amino donors nih.govnih.govuniprot.org. For instance, some PATs exhibit high affinity for prephenate, with Km values in the range of hundreds of micromolar nih.gov. The catalytic efficiency (kcat/Km) for prephenate transamination can vary significantly depending on the specific enzyme and substrate nih.govnih.gov.

Regulatory Mechanisms in Prephenic Acid Metabolism

Transcriptional Regulation of Prephenate Pathway Genes

The genes encoding the enzymes directly involved in the conversion of prephenic acid into Phe and Tyr are subject to various regulatory mechanisms, though transcriptional control is often less extensively characterized than allosteric feedback inhibition. Key enzymes in this branch include chorismate mutase (CM), prephenate dehydratase (PDT), and prephenate dehydrogenase (PDH).

Chorismate Mutase (CM): CM catalyzes the Claisen rearrangement of chorismate to prephenate, marking the first committed step towards Phe and Tyr. While CM is known to be allosterically regulated by aromatic amino acids in many organisms nih.gov, its transcriptional regulation is less universally defined. In yeast (Saccharomyces cerevisiae), the ARO7 gene encoding CM is not transcriptionally regulated by amino acids, unlike the competing anthranilate synthase gene pnas.orguni-goettingen.de. However, in plants, transcription factors regulating both the shikimate pathway and AAA metabolism have been identified, suggesting potential indirect transcriptional control over CM bioone.orgasm.orgresearchgate.net.

Prephenate Dehydratase (PDT) and Prephenate Dehydrogenase (PDH): These enzymes catalyze the conversion of prephenate into phenylpyruvate (precursor to Phe) and 4-hydroxyphenylpyruvate (precursor to Tyr), respectively.

PDT: In Mycobacterium tuberculosis, the pheA gene encoding PDT is regulated at the protein level by aromatic amino acids, acting as allosteric activators nih.gov. While its transcriptional regulation isn't explicitly detailed in the provided snippets, the gene is noted to be iron-dependent nih.gov. In Staphylococcus aureus, the pdt gene encoding PDT appears to be co-transcribed with the nos gene, suggesting potential operonic regulation researchgate.net.

PDH: In Saccharomyces cerevisiae, the TYR1 gene encoding PDH is not under general GCN4 transcriptional control. Instead, its expression shows a dependence on the presence or absence of phenylalanine, indicating a specific regulatory mechanism nih.govresearchgate.netebi.ac.uk. In Bacillus amyloliquefaciens, the Bao-tyrA gene for PDH has been studied for expression optimization, highlighting the importance of promoter and 5'-UTR sequences in regulating its transcription mdpi.com.

Interplay with Upstream Shikimate Pathway Regulation (e.g., DAHP Synthase)

The regulation of the prephenate pathway genes is intrinsically linked to the control of the upstream shikimate pathway, particularly the first committed enzyme, DAHP synthase (DAHPS). This interplay ensures that carbon flux is efficiently channeled according to cellular needs for aromatic amino acids.

Transcriptional Regulators: In bacteria like Escherichia coli, major transcriptional regulators such as TyrR and TrpR play a significant role in coordinating AAA biosynthesis.

TyrR: This protein regulates multiple genes involved in both the common shikimate pathway and the branched AAA pathways. TyrR, in conjunction with tyrosine, phenylalanine, or tryptophan, can act as either a repressor or activator of gene expression pnas.orguni-goettingen.deasm.orgcapes.gov.br. Specifically, TyrR represses the transcription of aroF, which encodes a tyrosine-sensitive DAHP synthase purdue.edu. TyrR also regulates genes like tyrA (arogenate dehydrogenase/prephenate dehydrogenase) and pheA (chorismate mutase/prephenate dehydratase in some bacteria) pnas.orguni-goettingen.defrontiersin.org. This demonstrates a direct link where TyrR coordinates the expression of both upstream DAHP synthase and downstream prephenate pathway enzymes asm.orgcapes.gov.brfrontiersin.orgasm.orgfrontiersin.org.

Coordination Mechanisms:

Feedback Inhibition of DAHP Synthase: While not strictly transcriptional, the allosteric feedback inhibition of DAHP synthase by end-product aromatic amino acids is a primary control mechanism for carbon flux into the shikimate pathway bioone.orgcaister.com. When end products accumulate, they inhibit DAHP synthase, reducing the supply of shikimate pathway intermediates, including chorismate. This reduced substrate availability would indirectly affect the flux through the prephenate pathway, even without direct transcriptional changes in downstream genes.

Plant Regulation: In contrast to bacteria and fungi, plant DAHP synthases are generally not subject to feedback inhibition by the final aromatic amino acids nih.govoup.com. Instead, their gene expression is induced by various stress conditions, such as wounding or methyl-jasmonate, and influenced by plant hormones like abscisic acid asm.orgoup.com. This suggests a different regulatory strategy in plants, where environmental cues and developmental programs might play a more prominent role in controlling the initial flux, with downstream transcriptional factors also identified for AAA metabolism bioone.orgasm.orgresearchgate.net.

The interplay between upstream DAHP synthase regulation and the downstream prephenate pathway enzymes is crucial for maintaining cellular homeostasis of aromatic amino acids. Transcriptional regulators like TyrR in bacteria serve as central hubs, integrating signals from end-product availability to modulate the expression of genes across the entire AAA biosynthetic network.

Genetic Organization and Expression of Prephenate Utilizing Enzymes

Gene Loci and Operon Structures in Prokaryotes

In prokaryotic organisms, genes encoding enzymes involved in a common metabolic pathway are frequently grouped together into operons. This arrangement allows for the coordinated transcription of these genes into a single polycistronic mRNA molecule, enabling simultaneous regulation of their expression. While specific operon structures for all prephenate-utilizing enzymes across all prokaryotes are diverse, the genes encoding key enzymes like prephenate dehydratase (pheA) and prephenate dehydrogenase (tyrA) are recognized as critical components of the aromatic amino acid biosynthesis pathway nih.govuniprot.orgnih.gov. These genes are often found in proximity or within larger regulatory units, sometimes referred to as supraoperons, which facilitate integrated control over related metabolic functions ebi.ac.uknih.govresearchgate.netosti.gov. The trp operon in Escherichia coli, for instance, exemplifies how genes for an entire biosynthetic pathway are clustered for coordinated expression pressbooks.pub.

Gene Fusion Events Leading to Bifunctional Enzymes (e.g., tyrA, pheA)

A significant aspect of the genetic organization of prephenate-utilizing enzymes involves gene fusion events that result in bifunctional polypeptides. In E. coli, the tyrA gene encodes a bifunctional enzyme that possesses both chorismate mutase (CM) and prephenate dehydrogenase (PDH) activities. The CM domain catalyzes the rearrangement of chorismate to prephenate, while the PDH domain catalyzes the oxidative decarboxylation of prephenate to 4-hydroxyphenylpyruvate, a key step in tyrosine biosynthesis nih.govebi.ac.ukresearchgate.netebi.ac.uknih.gov. Similarly, the pheA gene in E. coli encodes a bifunctional enzyme with chorismate mutase (CM) and prephenate dehydratase (PDT) activities. This enzyme converts prephenate to phenylpyruvate, the precursor for phenylalanine synthesis uniprot.orgresearchgate.netusda.gov. These gene fusions represent evolutionary adaptations that can enhance metabolic efficiency and regulation. Variations in these fusion events and the presence of associated regulatory domains exist across different bacterial species nih.govosti.gov.

Genetic Clusters Associated with Specialized Metabolic Pathways Originating from Prephenate

While the primary metabolic fate of prephenic acid is its conversion into phenylalanine and tyrosine, it can also serve as a precursor for other specialized metabolic pathways. For example, in certain microorganisms, prephenate can be diverted to form intermediates like 4-amino-4-deoxythis compound, which is involved in the biosynthesis of secondary metabolites such as chloramphenicol (B1208) researchgate.net. Although detailed genetic clusters directly branching from prephenate into diverse non-amino acid pathways are not universally characterized, the existence of such specialized metabolic routes implies that genes encoding the enzymes for these conversions may be organized in proximity or under coordinated regulation. Research into plant specialized metabolism highlights the discovery of biosynthetic gene clusters (BGCs) for various metabolites, suggesting that gene clustering is a conserved strategy for controlling complex metabolic pathways frontiersin.orgnih.gov.

Heterologous Expression Systems for Prephenate Pathway Enzymes

The enzymes involved in this compound metabolism, particularly prephenate dehydrogenase (tyrA), are frequently targets for heterologous expression studies. This approach is utilized to optimize enzyme activity, understand biochemical mechanisms, and engineer microbial cell factories for the production of valuable compounds like L-tyrosine mdpi.comresearchgate.net.

Escherichia coli : This bacterium is a widely used host for the heterologous expression of tyrA genes from various sources, including Bacillus amyloliquefaciens and E. coli itself, enabling enhanced L-tyrosine yields mdpi.comresearchgate.net. Other prephenate pathway enzymes have also been expressed in E. coli for functional characterization nih.govnih.gov.

Saccharomyces cerevisiae : Yeast has also been employed as a heterologous host for expressing tyrA genes mdpi.comresearchgate.net.

Corynebacterium glutamicum : This organism serves as a host for expressing genes involved in aromatic amino acid biosynthesis, including aroG and pheA from E. coli, and its own tyrA gene has been a subject of genetic manipulation for improving L-phenylalanine production nih.gov.

Bacillus licheniformis : This bacterium has also been utilized as a host for heterologous expression of tyrA mdpi.com.

These heterologous expression systems allow for detailed biochemical and genetic analysis, facilitating the engineering of metabolic pathways for biotechnological applications.

Evolutionary Trajectories of Prephenate Biosynthesis and Metabolism

Phylogenetic Distribution and Diversity of Prephenate Pathway Enzymes Across Kingdoms (Bacteria, Archaea, Fungi, Plants)

The biosynthesis of aromatic amino acids, including the pathways involving prephenate, displays remarkable diversity across the domains of life. In many bacteria, fungi, and plants, phenylalanine and tyrosine are synthesized from chorismate, which is converted to prephenate by chorismate mutase. nih.gov In model microbes like Escherichia coli and Saccharomyces cerevisiae, prephenate is then converted to phenylpyruvate or 4-hydroxyphenylpyruvate by prephenate dehydratase (PDT) and prephenate dehydrogenase (PDH), respectively. nih.gov These intermediates are subsequently transaminated to yield phenylalanine and tyrosine. nih.gov

However, an alternative route, the arogenate pathway, is predominant in plants and also found in various microbes. nih.govnih.gov In this pathway, prephenate is first transaminated to arogenate by prephenate aminotransferase (PPA-AT). nih.gov Arogenate is then converted to phenylalanine by arogenate dehydratase (ADT) or to tyrosine by arogenate dehydrogenase (ADH). nih.gov While PPA-AT activity is present in plants and a range of microbes, it is absent in well-studied organisms like E. coli and yeast. nih.gov

The distribution of these enzymes reveals a complex evolutionary history. For instance, prephenate dehydrogenase (PDH) is primarily a bacterial enzyme but is notably absent in mammals, making it a potential target for antibiotic development. researchgate.net Within the plant kingdom, PDH activity has been specifically detected in the legume family (Fabaceae), while ADH activity is widespread across various plant species. royalsocietypublishing.orgresearchgate.net Cyanobacteria and a variety of eukaryotic red and green algae also possess enzymes for the arogenate pathway. portlandpress.comportlandpress.com

The enzymes responsible for prephenate transamination (PPA-AT) are also diverse. In different microorganisms, three distinct classes of aminotransferases have evolved to perform this function: class-Ib aspartate aminotransferases, N-succinyl-l,l-diaminopimelate aminotransferases, and branched-chain aminotransferases. nih.govresearchgate.net This indicates that the functionality of PPA-AT has emerged multiple times throughout evolution. nih.gov

Table 1: Distribution of Key Prephenate Pathway Enzymes Across Kingdoms

| Enzyme | Bacteria | Archaea | Fungi | Plants |

| Chorismate Mutase (CM) | Present | Present | Present | Present |

| Prephenate Dehydratase (PDT) | Present in many | - | Present in many | Present (some derived from ADT) royalsocietypublishing.org |

| Prephenate Dehydrogenase (PDH) | Present in many | Present | Present in most | Primarily in legumes royalsocietypublishing.orgresearchgate.net |

| Prephenate Aminotransferase (PPA-AT) | Present in some | - | Absent | Present |

| Arogenate Dehydratase (ADT) | Present in some | - | Absent | Present |

| Arogenate Dehydrogenase (ADH) | Present in some | Present | Absent | Present |

Note: This table represents a general overview, and exceptions exist within each kingdom.

Evolutionary Divergence of Chorismate Mutase and Prephenate-Utilizing Enzymes

Chorismate mutase (CM) sits (B43327) at a critical branch point, catalyzing the conversion of chorismate to prephenate, the precursor for both phenylalanine and tyrosine. mdpi.comresearchgate.net The evolution of CM and the subsequent prephenate-utilizing enzymes (PDT, PDH, PPA-AT, ADT, ADH) is a story of divergence and specialization.

In plants, CM exists in multiple isoforms, often localized in different cellular compartments like the plastids and cytosol. mdpi.comoup.com Phylogenetic studies suggest that plant CMs may have a eukaryotic origin, distinguishing them from their cyanobacterial counterparts. royalsocietypublishing.org These isoforms also exhibit different regulatory properties; for instance, in Arabidopsis thaliana, two plastidial CMs are allosterically regulated, while the cytosolic isoform is not. researchgate.net The evolution of these regulated and unregulated isoforms likely played a crucial role in managing the metabolic flux towards the synthesis of primary metabolites (aromatic amino acids) and a vast array of secondary metabolites derived from them, such as lignin (B12514952) and flavonoids. mdpi.com

The enzymes that act on prephenate show significant evolutionary divergence in their substrate specificity. Phylogenetic analyses indicate that the specificity of ADH/PDH for arogenate or prephenate has been gained and lost multiple times during the evolution of this enzyme family. nih.gov Similarly, plant ADT enzymes, responsible for phenylalanine biosynthesis via arogenate, are evolutionarily distinct from bacterial PDTs. researchgate.net In fact, some plant PDTs appear to have evolved from ADT enzymes. royalsocietypublishing.org

The divergence is also evident in the structure of these enzymes. For example, the bifunctional chorismate mutase-prephenate dehydratase and chorismate mutase-prephenate dehydrogenase enzymes found in E. coli represent a fusion of catalytic domains that is not universally conserved. annualreviews.org The evolution of these enzyme complexes is thought to be a later event in the evolutionary timeline of this pathway. annualreviews.org

Enzyme Recruitment and Neofunctionalization in Prephenate Metabolism

The evolution of the prephenate metabolic network has been significantly shaped by enzyme recruitment and neofunctionalization, where existing enzymes are co-opted for new roles, often following gene duplication. frontiersin.orgnih.gov

A prime example of this is the evolution of PDH in legumes. researchgate.net Phylogenetic analyses suggest that the gene encoding PDH in legumes arose from a duplication of an ancestral plant ADH gene. researchgate.net This was followed by neofunctionalization, where mutations led to a shift in substrate specificity from arogenate to prephenate. researchgate.netncsu.edu This evolutionary innovation provided legumes with an alternative, cytosolic pathway for tyrosine biosynthesis. researchgate.netncsu.edu

The aminotransferases involved in the arogenate pathway also demonstrate enzyme recruitment. Research has shown that three different classes of aminotransferases, with primary roles in other metabolic pathways, were recruited to catalyze the transamination of prephenate to arogenate in various microorganisms. nih.govresearchgate.net This highlights the metabolic promiscuity of enzymes, a key factor enabling the evolution of new pathways. nih.gov

Furthermore, the recruitment of enzymes from primary metabolism to secondary metabolism is a recurring theme. frontiersin.org For instance, the evolution of specialized metabolic pathways that produce a vast array of plant natural products often involves the duplication and modification of genes from primary pathways like the shikimate and prephenate pathways. frontiersin.org An ancestral enzyme with broad substrate specificity could be duplicated, with one copy retaining its original function while the other evolves a new, more specialized role. nih.gov This process is believed to be a major driver of the chemical diversity seen in plants. royalsocietypublishing.org

Comparative Enzymology of Prephenate Dehydrogenase and Arogenate Dehydrogenase Isozymes

Prephenate dehydrogenase (PDH) and arogenate dehydrogenase (ADH) are key enzymes in two alternative pathways for tyrosine biosynthesis, and their comparative enzymology reveals fascinating evolutionary adaptations. researchgate.netnih.gov Both enzymes belong to the TyrA protein family but exhibit distinct substrate and cofactor specificities. portlandpress.com

Typically, microbial PDH uses NAD+ as a cofactor and specifically acts on prephenate, while plant ADH is NADP+-dependent and specific for arogenate. frontiersin.org However, there are exceptions, with some microbial PDHs utilizing NADP+. nih.gov The substrate specificity—whether the enzyme recognizes prephenate or arogenate—is a defining feature that dictates which biosynthetic route is operational. frontiersin.org

Structural and mutational studies have pinpointed single amino acid residues that play a critical role in determining this substrate specificity. In plant ADHs, a key acidic residue (Asp222) in the active site is crucial for recognizing the amino group of arogenate. frontiersin.org In the PDH enzymes found in legumes, this position is occupied by a different residue (Asn222). royalsocietypublishing.orgfrontiersin.org Remarkably, mutating this single residue in plant ADHs can introduce PDH activity, and conversely, the reciprocal mutation in a legume PDH can confer ADH activity. researchgate.netnih.gov This suggests that a simple mutational switch can alter the pathway's architecture. nih.gov Interestingly, a similar mechanism for determining substrate specificity appears to have evolved independently in some microbes. researchgate.net

Furthermore, these isozymes often exhibit different sensitivities to feedback inhibition by tyrosine. Many plant ADHs are strongly inhibited by tyrosine, providing a regulatory mechanism for the pathway. researchgate.netnih.gov In contrast, the PDH enzymes that evolved in legumes are largely insensitive to tyrosine feedback inhibition. royalsocietypublishing.orgresearchgate.net This deregulation may allow for increased production of tyrosine for specialized metabolic pathways. ncsu.edu

Table 2: Comparative Properties of Canonical PDH and ADH Isozymes

| Feature | Prephenate Dehydrogenase (PDH) | Arogenate Dehydrogenase (ADH) |

| Primary Pathway | 4-hydroxyphenylpyruvate pathway | Arogenate pathway |

| Typical Substrate | Prephenate | Arogenate |

| Typical Cofactor | NAD+ (in most microbes) | NADP+ (in plants) |

| Feedback Inhibition by Tyrosine | Often insensitive (e.g., in legumes) | Typically sensitive |

| Key Active Site Residue (Plant examples) | Asn222 (in legumes) | Asp222 |

| Predominant Kingdom | Bacteria, Fungi | Plants |

Patchwork Models of Pathway Evolution and Gene Transfer Events

The evolutionary history of the prephenate and surrounding shikimate pathways is not a simple linear progression but rather a "patchwork" of assembled parts, significantly influenced by horizontal gene transfer (HGT) and endosymbiotic gene transfer (EGT). researchgate.netresearchgate.net The patchwork hypothesis posits that metabolic pathways were assembled from ancestral enzymes with broad specificities, which were recruited to catalyze analogous reactions in different contexts. nih.gov

The shikimate pathway in plants is a prime example of this mosaicism. Phylogenetic analyses reveal that the seven enzymes of this pathway have been acquired from various prokaryotic sources through both EGT from the cyanobacterial ancestor of plastids and HGT from other bacteria. researchgate.netresearchgate.net For instance, while plant shikimate kinase and chorismate synthase appear to be of cyanobacterial origin, the gene for prephenate aminotransferase (PPA-AT) was likely transferred from an ancestor of the Chlorobi/Bacteroidetes phyla. nih.govroyalsocietypublishing.org Other enzymes in the pathway seem to have been acquired via HGT from different prokaryotic lineages. royalsocietypublishing.org

These gene transfer events have had a profound impact on the architecture of prephenate metabolism. The acquisition of a prokaryotic PPA-AT and an arogenate dehydratase (ADT) by a eukaryotic ancestor of plants is thought to have enabled the efficient production of phenylalanine via the arogenate pathway, which is crucial for the synthesis of lignin and other phenylpropanoids. nih.gov

This patchwork evolution is not limited to plants. HGT has played a role in shaping the metabolic pathways of fungi and bacteria as well. For example, some fungi have acquired genes for prephenate metabolism from bacteria. asm.org The presence of different biochemical routes to the same end product, such as the parallel pathways to phenylalanine and tyrosine, in various organisms is a testament to this complex evolutionary tinkering, where pathways are assembled, modified, and sometimes replaced over evolutionary time. aropath.org

Metabolic Engineering of Prephenic Acid Pathways

Strategies for Enhancing Prephenic Acid Flux for Aromatic Amino Acid Production

A primary goal of metabolic engineering is to increase the carbon flux towards and through the this compound node to overproduce aromatic amino acids (AAAs). This is achieved through a combination of strategies aimed at overcoming native regulatory mechanisms and optimizing precursor supply.

The biosynthesis of aromatic amino acids is tightly regulated by feedback inhibition, where the final products (L-phenylalanine and L-tyrosine) inhibit the activity of key enzymes in the pathway. frontiersin.org A common and effective strategy to overcome this regulation is the overexpression of feedback-resistant (fbr) variants of these enzymes. The first committed step of the shikimate pathway, catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, and the conversion of chorismate to prephenate, catalyzed by chorismate mutase, are primary targets for this approach. purdue.eduresearchgate.net

For instance, in Escherichia coli, there are three DAHP synthase isoenzymes: AroF, AroG, and AroH, which are feedback-inhibited by L-tyrosine, L-phenylalanine, and L-tryptophan, respectively. Engineering these enzymes to be insensitive to their respective amino acids can significantly increase the carbon flux into the shikimate pathway. Similarly, the bifunctional enzymes chorismate mutase/prephenate dehydratase (PheA) and chorismate mutase/prephenate dehydrogenase (TyrA) are feedback-inhibited by L-phenylalanine and L-tyrosine, respectively. researchgate.net Introducing mutations that alleviate this inhibition is a key step in developing strains for high-level AAA production. mdpi.comnih.gov

| Target Enzyme | Host Organism | Genetic Modification | Product | Titer/Improvement |

| DAHP synthase (AroF) | Corynebacterium glutamicum | Truncation of N-terminal fragment (AroFΔ(1-11)) | L-Phenylalanine | 4.29 ± 0.06 g/L (increased from 2.36 ± 0.07 g/L) purdue.edu |

| DAHP synthase (AroG) & Chorismate mutase/prephenate dehydrogenase (TyrA) | Escherichia coli | Feedback-resistant mutants (aroG, tyrA) | L-Tyrosine | N/A (enabled production) researchgate.net |

| Chorismate mutase domain (PheACM) & Cyclohexadienyl dehydrogenase (TyrC) | Escherichia coli | Expression of feedback-insensitive enzymes | L-Tyrosine | 3 g/L (46% higher than with TyrC alone) mdpi.comresearchgate.netsciety.org |

| DAHP synthase (AroG) | Escherichia coli | Feedback-resistant mutant (aroGfbr) | L-Tryptophan | 40.2 g/L rsc.org |

PEP is a key intermediate in glycolysis, and its availability is significantly impacted by the phosphoenolpyruvate (B93156):carbohydrate phosphotransferase system (PTS), which uses PEP as a phosphate (B84403) donor for glucose uptake. acs.org One common strategy to increase PEP availability is to inactivate the PTS and replace it with an alternative glucose transport system that does not consume PEP. rsc.org Additionally, the deletion of pyruvate (B1213749) kinase isoenzymes, encoded by pykF and pykA, which convert PEP to pyruvate, can further enhance the PEP pool for the shikimate pathway. nih.govepo.org To boost the supply of E4P, which is generated in the pentose (B10789219) phosphate pathway (PPP), the overexpression of transketolase (tktA) is a widely used approach. rsc.orgnih.gov

| Genetic Modification | Host Organism | Target | Effect | Resulting Product Titer/Yield |

| Overexpression of tktA and ppsA | Escherichia coli | Increase E4P and PEP availability | Increased flux to shikimate pathway | 40.2 g/L L-Tryptophan rsc.org |

| Deletion of ptsH, ptsI, crr, and pykF | Escherichia coli | Increase PEP availability | Enhanced carbon partitioning to shikimate pathway | ~170 mg/L cis,cis-Muconic acid (derived from chorismate) rsc.org |

| Inactivation of pykF and tyrA | Escherichia coli | Increase PEP and block tyrosine synthesis | Redirected flux to L-phenylalanine | Six-fold increase in L-phenylalanine titer compared to wild type epo.org |

| Genetic Modification | Host Organism | Rationale | Product | Titer/Improvement |

| Deletion of tyrA | Escherichia coli | Block competing L-tyrosine pathway | L-Phenylalanine | Significant increase in L-phenylalanine production epo.org |

| Deletion of tyrA and pykF | Escherichia coli | Block L-tyrosine pathway and increase PEP | L-Phenylalanine | Six-fold increase in L-phenylalanine titer compared to wild type epo.org |

Engineering for Specialized Metabolite Production from this compound

Beyond enhancing the production of aromatic amino acids, metabolic engineering of the this compound pathway opens up possibilities for producing a vast array of valuable specialized metabolites that are derived from L-phenylalanine and L-tyrosine.

By introducing heterologous enzymes from other organisms, such as plants and other microorganisms, the metabolic flux from prephenate can be diverted to produce a variety of valuable compounds, including phenylpropanoids, flavonoids, and other phenolics. mdpi.comnih.gov For example, the introduction of a phenylalanine ammonia-lyase (PAL) can convert L-phenylalanine to cinnamic acid, the entry point for the phenylpropanoid pathway. Further enzymatic steps can then lead to the production of compounds like naringenin (B18129) and pinocembrin. purdue.edunih.gov Similarly, engineering the L-tyrosine branch can lead to the production of compounds like rosmarinic acid and 4-hydroxystyrene. google.comresearchgate.netacs.orgnih.govnih.govnih.govresearchgate.net

| Product | Host Organism | Heterologous Enzymes Introduced | Precursor | Titer |

| Naringenin | Saccharomyces cerevisiae | Phenylalanine ammonia-lyase (PAL), 4-coumarate:CoA ligase (4CL), Chalcone synthase (CHS) | L-Phenylalanine/L-Tyrosine | ~7 mg/L purdue.edunih.gov |

| Pinocembrin | Saccharomyces cerevisiae | Phenylalanine ammonia-lyase (PAL), 4-coumarate:CoA ligase (4CL), Chalcone synthase (CHS) | L-Phenylalanine | ~0.8 mg/L purdue.edunih.gov |

| Rosmarinic Acid | Saccharomyces cerevisiae | Tyrosine aminotransferase (TAT), Hydroxyphenylpyruvate reductase (HPPR), Rosmarinic acid synthase (RAS), and others | L-Tyrosine | 5.93 ± 0.06 mg/L researchgate.netacs.orgnih.govnih.gov |

| Scytonemin (B610753) Precursor | Escherichia coli | ScyA, ScyB, ScyC from Nostoc punctiforme | L-Tryptophan and L-Tyrosine | 8.9 mg/L rsc.orgresearchgate.net |

| 4-Hydroxystyrene | Pseudomonas taiwanensis | Phenylalanine/tyrosine ammonia-lyase (RtPAL), Phenolic acid decarboxylase (pdc) | L-Tyrosine | Yield of 32.0% (Cmol/Cmol) from glycerol (B35011) nih.gov |

A more ambitious approach involves the complete de novo reconstruction of biosynthetic pathways for complex natural products that are derived from aromatic amino acids. This strategy requires the identification and assembly of all the necessary enzymatic steps from various source organisms into a suitable production host. An example is the biosynthesis of violacein (B1683560), a purple pigment derived from L-tryptophan. The entire five-gene cluster (vioA-E) responsible for its production has been successfully transferred to and expressed in heterologous hosts like Saccharomyces cerevisiae. sciety.org This demonstrates the potential to produce complex prephenate-derived molecules in industrially relevant microorganisms.

| Product | Host Organism | Reconstructed Pathway Details | Titer |

| Violacein | Saccharomyces cerevisiae | Overexpression of the vio gene cluster (vioA-E) | 143.89 mg/L sciety.org |

| Scytonemin Precursor | Escherichia coli | Heterologous expression of the scytonemin biosynthetic gene cluster from Nostoc punctiforme | 4.2 mg/L (without substrate supplementation) rsc.orgresearchgate.net |

| Deoxyviolacein | Citrobacter freundii | Expression of a modified violacein gene cluster (vioabce) from Duganella sp. B2 | 1.9 g/L nih.gov |

Systems Biology and Computational Approaches in Prephenate Metabolic Engineering

Systems biology and computational modeling are indispensable tools for the rational design and optimization of microbial strains for the production of this compound and its derivatives. These approaches allow for a holistic understanding of cellular metabolism, enabling the identification of metabolic bottlenecks, the prediction of gene knockout or overexpression targets, and the simulation of metabolic flux distributions under various genetic and environmental conditions. By integrating multi-omics data with mathematical models, researchers can develop more effective strategies for channeling carbon flux through the shikimate pathway towards this compound.

Flux Balance Analysis and Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) and Flux Balance Analysis (FBA) are powerful computational techniques used to quantify and predict the flow of metabolites through a metabolic network. MFA, particularly ¹³C-MFA, uses isotopic tracers to provide a detailed snapshot of intracellular metabolic fluxes, offering precise measurements of how carbon is partitioned between competing pathways. researchgate.netnih.gov FBA, a constraint-based modeling approach, predicts optimal flux distributions that maximize a specific cellular objective, such as biomass growth or product formation, based on the stoichiometry of the metabolic network. nih.gov

In the context of this compound production, these methods are crucial for understanding the distribution of carbon between glycolysis, the pentose phosphate pathway (PPP), and the shikimate pathway. The primary precursors for the shikimate pathway are phosphoenolpyruvate (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the PPP. nih.gov MFA can precisely quantify the flux towards these precursors and the entry flux into the shikimate pathway, catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase.

A key challenge in engineering the shikimate pathway is the high consumption of PEP by the phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS) for glucose uptake in organisms like Escherichia coli. frontiersin.org This competition for PEP often limits the flux into the aromatic amino acid pathway. ¹³C-MFA studies have been instrumental in quantifying this limitation. For instance, serial ¹³C-based flux analysis of an L-phenylalanine-producing E. coli strain revealed that high rates of conversion from PEP to pyruvate were a primary reason for a decline in product yield during fermentation. nih.gov The analysis identified that as the process progressed, the flux from PEP to pyruvate increased significantly, thereby reducing the availability of PEP for the shikimate pathway. nih.gov This insight allows engineers to target specific enzymes, such as pyruvate kinase, for deletion or modification to redirect PEP towards this compound synthesis.

The table below presents metabolic flux data from a study on an L-phenylalanine producing E. coli strain, illustrating the distribution of carbon flux in the central metabolism during different phases of a fed-batch fermentation process. This data highlights how flux analysis can monitor metabolic changes over time and identify bottlenecks.

| Metabolic Reaction | Flux at 14h (mmol/gDCW/h) | Flux at 23.3h (mmol/gDCW/h) | Description |

|---|---|---|---|

| Glucose Uptake | 5.5 | 3.8 | Rate of glucose consumption by the cell. |

| PEP -> Pyruvate | 2.1 | 3.5 | Flux from phosphoenolpyruvate to pyruvate, a major competitor for PEP. |

| PPP Flux (oxidative) | 1.8 | 1.2 | Flux through the oxidative pentose phosphate pathway, generating NADPH and E4P precursors. |

| DAHP Synthase | 0.85 | 0.42 | Entry point flux into the shikimate pathway. A significant drop indicates a bottleneck. |

| L-Phenylalanine Production | 0.65 | 0.21 | Specific production rate of the final product. |

Data adapted from serial ¹³C-based flux analysis of an L-phenylalanine-producing E. coli strain. The data illustrates the shift in metabolic fluxes during the production phase, highlighting the increased flux towards pyruvate at the expense of the shikimate pathway. nih.gov

Biosensor Development for Pathway Optimization

A significant bottleneck in metabolic engineering is the slow, low-throughput nature of traditional analytical methods like HPLC for quantifying product titers. Genetically encoded biosensors offer a solution by linking the intracellular concentration of a target molecule to a measurable output, such as fluorescence, enabling high-throughput screening of large mutant libraries. frontiersin.orgresearchgate.net

For the this compound pathway, biosensors targeting key intermediates can accelerate the optimization process. While a specific biosensor for this compound is not widely reported, sensors for its direct precursor, chorismate, have been successfully developed. Chorismate is the final product of the common shikimate pathway and the branch-point for prephenate synthesis. nih.gov Therefore, a chorismate-responsive biosensor can effectively be used to screen for mutants with enhanced flux through the entire upstream pathway.

One such example is the development of a whole-cell, transcription factor-based fluorescent biosensor for chorismate in Corynebacterium glutamicum. nih.gov This biosensor utilizes the transcriptional regulator QsuR, which naturally responds to chorismate precursors, to control the expression of a fluorescent protein like mCherry. nih.govnih.gov When intracellular chorismate levels are high, the regulator activates transcription, leading to a strong fluorescent signal. This allows for the rapid screening of thousands or millions of mutant strains using fluorescence-activated cell sorting (FACS) to isolate high-producing variants.

Researchers validated this chorismate biosensor by demonstrating a dose-dependent fluorescent response to quinate, a chorismate precursor. nih.govnih.gov Furthermore, they confirmed the biosensor's specificity by showing that the fluorescent signal was lost when the intracellular chorismate pool was depleted by expressing a chorismate-pyruvate lyase (UbiC), an enzyme that converts chorismate to another product. nih.govnih.gov Such biosensors are powerful tools for expediting the design-build-test-learn cycle in metabolic engineering, enabling rapid identification of genetic modifications that enhance the flux towards this compound.

Strain Construction and Optimization Methodologies

The construction and optimization of microbial strains for overproducing this compound-derived compounds involve a multifaceted approach targeting precursor supply, pathway flux, and the elimination of competing metabolic routes. The primary host organism for this purpose is often E. coli due to its well-characterized genetics and metabolism.

A foundational strategy is to increase the intracellular availability of the key precursors, PEP and E4P. This is commonly achieved by:

Inactivating the PTS system: Deleting genes associated with the PTS system (e.g., ptsG, ptsH, ptsI) prevents the consumption of PEP during glucose transport, making more PEP available for the shikimate pathway. frontiersin.org To restore glucose uptake, alternative transporters like galactose permease (galP) and glucokinase (glk) are often overexpressed. nih.gov

Enhancing the Pentose Phosphate Pathway: Overexpression of the transketolase gene (tktA) increases the production of E4P from central metabolism. researchgate.net

Recycling Pyruvate to PEP: Overexpression of PEP synthase (ppsA) converts pyruvate back to PEP, further boosting the PEP pool. researchgate.net

The next critical step is to pull this increased precursor pool into the shikimate pathway and direct it towards prephenate. This involves:

Overexpressing a feedback-resistant DAHP synthase: The first committed step of the pathway is catalyzed by DAHP synthase, which is subject to feedback inhibition by the final aromatic amino acids. Overexpressing a mutant version of this enzyme that is insensitive to feedback inhibition (e.g., aroGfbr or aroFfbr) is a cornerstone of nearly all engineering strategies. frontiersin.org

Alleviating transcriptional repression: The transcriptional regulator TyrR represses the expression of several genes in the pathway, including aroG and tyrA. Deleting or engineering tyrR can relieve this repression and increase enzyme levels. nih.gov

Blocking competing pathways: To channel flux specifically from chorismate to prephenate and then to a desired product like phenylalanine or tyrosine, competing enzymatic steps must be eliminated. For phenylalanine production, this involves deleting tyrA (encoding chorismate mutase-prephenate dehydrogenase) to prevent conversion to tyrosine. rutgers.edu For tyrosine production, pheA (encoding chorismate mutase-prephenate dehydratase) is knocked out. rutgers.edu

The following table summarizes several key genetic modifications and their reported impact on the production of L-phenylalanine, a direct downstream product of this compound, in E. coli.

| Strain Modification | Key Genetic Targets | Product | Titer (g/L) | Yield (g/g glucose) | Reference |

|---|---|---|---|---|---|

| Parental Strain Engineering | Inactivation of PTS, engineering of TyrR | L-Phenylalanine | 45.0 | 0.186 | nih.gov |

| Optimization of aroD expression | Parental strain + optimized promoter for aroD | L-Phenylalanine | 72.9 | 0.26 | nih.gov |

| Expression of feedback-insensitive enzymes | Overexpression of aroGfbr, pheAfbr | L-Phenylalanine | 35.38 | N/A | frontiersin.org |

| Expression of Z. mobilis dehydrogenase | Overexpression of tyrC (cyclohexadienyl dehydrogenase) and pheACM | L-Tyrosine | 3.0 | 0.066 | nih.gov |

| Enhancing Precursor Supply | Overexpression of ppsA, tktA; Deletion of pykF | L-Phenylalanine | Significantly Increased | N/A | researchgate.net |

| Pathway Reconstruction and Adaptive Evolution | Overexpression of aroK1, aroL1, pheA1, aroA, aroC, tyrB; Adaptive Lab Evolution | L-Phenylalanine | 80.48 | 0.27 | nih.gov |

This table provides examples of strain engineering strategies in E. coli and their resulting production metrics for prephenate-derived aromatic amino acids. N/A indicates data not available in the cited source.

These methodologies, often applied in combination, demonstrate how a systematic, multi-target approach is essential for constructing highly efficient microbial cell factories for compounds derived from this compound.

Q & A

Q. What is the enzymatic pathway leading to prephenic acid biosynthesis, and how is it regulated in different organisms?

this compound is synthesized via the shikimate pathway, where chorismic acid undergoes a Claisen rearrangement catalyzed by chorismate mutase (CM). In Saccharomyces cerevisiae, a single CM gene enables the conversion of chorismic acid to this compound, which is further processed into phenylpyruvate or 4-hydroxyphenylpyruvate for aromatic amino acid biosynthesis . Regulation varies across organisms: in E. coli, feedback inhibition by phenylalanine and tyrosine modulates CM activity, while plants and fungi employ transcriptional control mechanisms. Researchers should validate pathway-specific enzymes (e.g., CM isoforms) and regulatory nodes using kinetic assays or gene knockout models .

Q. What role does this compound play in the biosynthesis of aromatic amino acids and secondary metabolites?

this compound is a branch-point intermediate in the shikimate pathway. It serves as the precursor for L-phenylalanine (L-Phe) and L-tyrosine (L-Tyr) through decarboxylation and transamination reactions. In fungi and plants, these amino acids further act as precursors for secondary metabolites like flavonoids and alkaloids . Methodologically, isotopic labeling (e.g., -chorismic acid) can track this compound flux into downstream products, while HPLC or LC-MS quantifies intermediates in mutant strains lacking specific pathway enzymes .

Advanced Research Questions

Q. What methodological challenges exist in quantifying this compound in biological samples, and how can they be addressed?

this compound is chemically unstable and prone to non-enzymatic degradation under acidic conditions, complicating its detection. To mitigate this, researchers use rapid quenching (e.g., cold methanol extraction) and derivatization techniques (e.g., conversion to phenylpyruvate with HCl, as in yeast CM assays) . HPLC with UV detection at 320 nm in alkaline medium improves sensitivity for phenylpyruvate quantification. However, interference from structurally similar metabolites (e.g., shikimate pathway intermediates) necessitates chromatographic optimization or tandem mass spectrometry for specificity .

Q. How can researchers resolve contradictory data regarding this compound's metabolic flux in different model organisms?

Discrepancies in flux may arise from organism-specific enzyme kinetics or compartmentalization. For example, plant CM isoforms exhibit tissue-specific activity, while bacterial CM is feedback-inhibited by aromatic amino acids. Comparative studies using (i) -labeled chorismic acid to trace this compound turnover and (ii) enzyme overexpression/knockout strains can clarify regulatory divergence . Computational modeling (e.g., flux balance analysis) further identifies rate-limiting steps under varying metabolic conditions .

Q. What are the optimal conditions for in vitro synthesis of this compound via Claisen rearrangement?

The Claisen rearrangement of chorismic acid to this compound is solvent-dependent. Polar solvents like water accelerate the reaction by stabilizing charged intermediates, with a 20-fold rate increase compared to organic solvents . In synthetic chemistry, this compound derivatives (e.g., barium salts) are prepared via acid-catalyzed cyclization of chorismic acid analogs, followed by crystallization in methanol/water mixtures . Catalytic additives (e.g., Lewis acids) and pH control (6.5–7.5) enhance yield, while NMR and X-ray crystallography validate stereochemical purity .

Methodological Considerations

- Enzyme Assays : Use 0.2 N HCl for non-enzymatic conversion of this compound to phenylpyruvate, followed by NaOH addition to enhance UV detection .

- Stereochemical Analysis : Employ chiral HPLC columns or circular dichroism to distinguish cis-prephenic acid from epimers .

- Data Reproducibility : Archive raw chromatographic data and synthesis protocols in public repositories (e.g., Zenodo) to facilitate cross-study validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.